molecular formula C25H20N2O4S2 B2530180 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide CAS No. 923501-43-3

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide

Cat. No. B2530180
CAS RN: 923501-43-3
M. Wt: 476.57
InChI Key: PFNDIUAWWNBOOF-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide, also known as BPTAA, is a thiazole-based compound that has been extensively studied for its potential applications in scientific research. BPTAA is a potent inhibitor of the enzyme carbonic anhydrase, which plays an important role in various physiological processes.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthetic Organic Chemistry Based on N-Ar Axis : Studies have explored the development of chemoselective N-acylation reagents, including a variety of N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide. These compounds exhibit better chemoselectivity compared to current N-acylation reagents. The research also delves into chiral ligands possessing a N-Ar prochiral axis, demonstrating their application in asymmetric transition metal catalysis with high selectivity (Kondo & Murakami, 2001).

Toxicology and Environmental Impact

  • Toxicodynamics of Acetamide Derivatives : A comprehensive review on the toxicology of acetamide and its derivatives, including dimethyl derivatives, provides critical insights into the biological effects and environmental impact of these compounds. The review highlights the need for continuous assessment of the risk/benefit ratio, considering their widespread use and potential hazards (Kennedy, 2001).

Pharmacology and Drug Design

  • Biological Effects of Acetamide, Formamide, and Their Derivatives : Research into the biological effects of acetamide, formamide, and their mono- and dimethyl derivatives updates our understanding of their toxicology. This study underscores the commercial importance of these chemicals and the complex biological consequences of exposure, emphasizing the need for optimized administration to avoid toxicity (Kennedy, 2001).

Advanced Oxidation Processes

  • Degradation of Acetaminophen by Advanced Oxidation : A review on the degradation of acetaminophen, a compound structurally related to acetamide derivatives, by advanced oxidation processes discusses the generation of kinetics, mechanisms, and by-products. This research is crucial for understanding the environmental impact and treatment technologies for drug-related pollutants (Qutob et al., 2022).

Chemical Biology and Mechanism of Action

  • Action Mechanism of Benzoylurea Insecticides : This review discusses the molecular mechanism of benzoylurea type insecticides, such as diflubenzuron, in inhibiting insect chitin synthesis. Identifying the target sites of these insecticides offers insights into the design and development of new pesticides with specific action mechanisms (Matsumura, 2010).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c28-21(17-33(30,31)16-18-10-4-1-5-11-18)26-25-27-22(19-12-6-2-7-13-19)24(32-25)23(29)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNDIUAWWNBOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide

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